1-(8-Methoxyquinolin-2-yl)ethanone
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Overview
Description
1-(8-Methoxyquinolin-2-yl)ethanone is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Methoxyquinolin-2-yl)ethanone typically involves the reaction of 8-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(8-Methoxyquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 1-(8-Methoxyquinolin-2-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-(8-Methoxyquinolin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(8-Methoxyquinolin-2-yl)ethanone involves its interaction with various molecular targets. The methoxy group enhances its ability to penetrate cell membranes, while the quinoline ring can intercalate with DNA, disrupting cellular processes. This compound may also inhibit specific enzymes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-Acetonaphthanone: Another quinoline derivative with similar chemical properties
Uniqueness: 1-(8-Methoxyquinolin-2-yl)ethanone is unique due to the presence of both the methoxy and ethanone groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)10-7-6-9-4-3-5-11(15-2)12(9)13-10/h3-7H,1-2H3 |
InChI Key |
OIUDXRUFJVHCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2OC)C=C1 |
Origin of Product |
United States |
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